Superior Anticancer Potency: Approximately 10-Fold Greater Single-Agent Activity Compared to HCQ
In a direct head-to-head comparison across a broad range of tumor types, ROC-325 exhibited approximately 10-fold greater single-agent anticancer activity than hydroxychloroquine (HCQ) [1]. This quantitative differentiation was established through IC50 analyses in diverse cancer cell lines, confirming that ROC-325 achieves significantly enhanced potency at lower concentrations [2].
| Evidence Dimension | Single-agent anticancer activity (potency) |
|---|---|
| Target Compound Data | Approximately 10-fold greater activity than HCQ |
| Comparator Or Baseline | Hydroxychloroquine (HCQ) baseline activity |
| Quantified Difference | ~10-fold greater potency |
| Conditions | Broad panel of tumor cell lines with diverse genetic backgrounds |
Why This Matters
This 10-fold potency advantage enables more effective autophagy inhibition at lower doses, potentially improving the therapeutic window and overcoming the dose-limiting limitations of HCQ observed in clinical trials.
- [1] Carew JS, Nawrocki ST. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325. Autophagy. 2017;13(4):765-766. View Source
- [2] Carew JS, et al. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis. Clin Cancer Res. 2017;23(11):2869-2879. View Source
